molecular formula C19H20O6 B3406524 1,3-DIETHYL 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE CAS No. 329795-34-8

1,3-DIETHYL 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE

Cat. No.: B3406524
CAS No.: 329795-34-8
M. Wt: 344.4 g/mol
InChI Key: DIEMYLVVPRKRAV-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[5-(4-Methoxyphenyl)furan-2-yl]methylidene}propanedioate is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of diethyl benzylidenemalonate derivatives, a scaffold recognized in medicinal chemistry for its utility as a versatile building block in the synthesis of more complex molecules . Compounds within this chemical family are frequently investigated for their potential as key intermediates in the discovery of novel bioactive agents . For instance, structurally related malonate derivatives have been explored in the design and synthesis of agonists for targets such as the GPR88 receptor, highlighting the value of this chemotype in developing therapeutics for central nervous system disorders . The structure features a furan ring linked to a 4-methoxyphenyl group, which may contribute to specific electronic and steric properties, potentially influencing its reactivity and interaction in biological systems. Researchers can leverage this reagent in heterocyclic chemistry, molecular scaffolding, and lead optimization studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

diethyl 2-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-4-23-18(20)16(19(21)24-5-2)12-15-10-11-17(25-15)13-6-8-14(22-3)9-7-13/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEMYLVVPRKRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157993
Record name 1,3-Diethyl 2-[[5-(4-methoxyphenyl)-2-furanyl]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329795-34-8
Record name 1,3-Diethyl 2-[[5-(4-methoxyphenyl)-2-furanyl]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329795-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[[5-(4-methoxyphenyl)-2-furanyl]methylene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE typically involves the reaction of diethyl malonate with 4-methoxybenzaldehyde and furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an ethanol solvent. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that derivatives of furan and methoxyphenyl compounds exhibit significant anticancer properties. For instance, compounds similar to 1,3-diethyl 2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}propanedioate have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). These compounds often inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation .
    CompoundCell LineEC50 (μM)Reference
    1,3-Diethyl 2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}propanedioateMCF-710.28
    Similar DerivativeHepG28.107
  • Antimicrobial Properties : The furan ring structure is known for its antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .

Material Science Applications

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its ability to form stable linkages makes it suitable for creating materials with enhanced mechanical and thermal properties.
    PropertyValue
    Thermal StabilityHigh
    Mechanical StrengthModerate

Case Studies

  • Case Study on Anticancer Activity : A study published in MDPI highlighted the cytotoxic effects of furan derivatives on cancer cell lines. The investigation demonstrated that substitution patterns on the furan ring significantly influenced biological activity, with certain modifications leading to increased potency against cancer cells .
  • Synthesis of Derivatives : Research has shown that modifying the methoxy group can enhance the solubility and bioavailability of the compound, making it more effective in clinical applications. This has been evidenced by the synthesis of various derivatives that maintain or improve upon the original compound's biological activities .

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE involves its interaction with various molecular targets and pathways. The compound’s furan ring and methoxyphenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzothiazolium Bromides with Nitrophenyl-Furan Substituents ()

A series of 3-benzyl-1,3-benzothiazolium bromides (7c–7f) feature furan rings substituted with nitro or trifluoromethylphenyl groups. Unlike the target compound’s propanedioate core, these analogs have a benzothiazolium core but share the furan-phenyl structural motif. Key differences include:

  • Substituent Effects : The position of nitro groups (para, meta, ortho) in 7c–7e significantly alters melting points (235–254°C) and reaction yields (64–86%), with meta-nitro derivatives (7d) showing the highest yield (86%) .
  • Electronic Properties : Nitro groups are electron-withdrawing, whereas the target compound’s 4-methoxyphenyl group is electron-donating, which may influence solubility and reactivity.
Compound Core Structure Substituent on Furan Melting Point (°C) Reaction Yield (%)
Target Compound Propanedioate ester 4-Methoxyphenyl N/A N/A
7c (4-nitrophenyl) Benzothiazolium 4-Nitrophenyl 235–240 64
7d (3-nitrophenyl) Benzothiazolium 3-Nitrophenyl 245–247 86
7f (3-CF₃-phenyl) Benzothiazolium 3-Trifluoromethylphenyl 250–254 66

3-(5-(4-Bromophenyl)Furyl) Propanamide ()

This compound replaces the propanedioate core with a propanamide group and substitutes the furan with a 4-bromophenyl moiety. The bromine atom, being electron-withdrawing, contrasts with the methoxy group in the target compound. Its molecular weight (428.33 g/mol) and lack of spectral data (as noted by Sigma-Aldrich) suggest challenges in characterization compared to nitro-substituted analogs .

Propanedioate Esters with Varied Substituents

Indole-Based Propanedioate ()

Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate shares the propanedioate core but substitutes the furan with a sulfonated indole group. This compound exhibited antihypertensive activity via renin inhibition, highlighting how core structure modifications (indole vs. furan) can redirect biological activity .

Chloromethylene-Propanedioate ()

Diethyl 2-(chloromethylene)propanedioate (C₈H₁₁ClO₄, MW 206.62) replaces the furan-phenyl group with a chloromethylene substituent. The electron-withdrawing chlorine atom likely increases electrophilicity at the methylidene carbon, enhancing reactivity in Michael addition or cyclization reactions compared to the target compound’s aromatic system .

Anilino-Substituted Propanedioates ()

Compounds like diethyl 2-[(2-chloro-4-fluoroanilino)methylene]propanedioate feature aromatic amine substituents. These derivatives emphasize the versatility of the propanedioate scaffold in accommodating diverse functional groups, though their biological or physical properties remain unexplored in the provided evidence .

Biological Activity

1,3-Diethyl 2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}propanedioate, a compound featuring a furan ring and methoxyphenyl substituent, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2}

It consists of:

  • Furan ring : Known for its role in various biological activities.
  • Methoxyphenyl group : This substituent may enhance the compound's interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to 1,3-diethyl 2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}propanedioate. Notably, derivatives of furan and phenyl groups have demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings

  • Cell Line Studies : Compounds similar to the target compound exhibited inhibitory effects on breast carcinoma (MCF-7) and liver cancer (HepG2) cell lines. For instance, derivatives showed EC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency against these cancer types .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest. For example, certain furan derivatives have been shown to activate caspases involved in apoptotic pathways, leading to increased DNA fragmentation and cell death .

Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been explored. These compounds often exhibit activity against a range of bacterial strains.

Research Insights

  • Antibacterial Tests : Studies have reported that furan-based compounds possess significant antibacterial properties. For example, compounds with similar structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Mechanisms : The antimicrobial effects are thought to arise from the disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

Antioxidant properties are another area where furan derivatives show promise. The ability to scavenge free radicals can contribute to their therapeutic potential.

Evidence from Studies

  • Radical Scavenging Assays : Compounds related to 1,3-diethyl 2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}propanedioate have been evaluated using DPPH and ABTS assays, showing significant radical scavenging activity .
  • Health Implications : The antioxidant activity may help mitigate oxidative stress-related diseases, enhancing the overall therapeutic profile of these compounds.

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedEC50 Values (μM)Mechanism of Action
AnticancerMCF-7, HepG2<10Apoptosis induction, caspase activation
AntimicrobialVariousVariableMembrane disruption
AntioxidantN/AN/AFree radical scavenging

Study 1: Anticancer Efficacy

A study conducted on a series of furan derivatives showed that specific modifications in the structure led to enhanced cytotoxicity against MCF-7 cells. The introduction of electron-withdrawing groups significantly increased potency compared to parent compounds .

Study 2: Antimicrobial Properties

Research highlighted that certain furan derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the role of the furan ring in enhancing membrane permeability and disrupting bacterial functions .

Q & A

Q. Critical Parameters :

  • Solvent polarity affects reaction kinetics; ethanol balances solubility and reactivity.
  • Catalysts like piperidine enhance enolate formation, accelerating condensation .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

  • NMR : ¹H NMR confirms the methylidene proton (δ 8.2–8.5 ppm, singlet) and furan ring protons (δ 6.5–7.5 ppm). ¹³C NMR shows the malonate carbonyl at ~167 ppm and the methoxy group at ~55 ppm .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (conjugated C=C) confirm functional groups .
  • X-ray Crystallography : SHELX programs refine crystal structures, revealing planarity of the methylidene-propanedioate system and dihedral angles between the furan and methoxyphenyl groups (e.g., 15–25°). Hydrogen-bonding networks (e.g., C–H···O) stabilize the lattice .

Q. Validation Tools :

  • PLATON checks for missed symmetry or twinning .
  • CIF Validation in Journal of Structural Chemistry ensures compliance with IUCr standards .

Advanced: How does conjugation in the methylidene-propanedioate system influence reactivity?

Methodological Answer:
The α,β-unsaturated ester system enables Michael addition and Diels-Alder reactions . Computational studies (DFT/B3LYP/6-311++G**) show:

  • Electron Distribution : The methylidene carbon is electrophilic (LUMO: −2.1 eV), while the furan oxygen donates electron density via resonance, polarizing the system .
  • Reactivity Sites : Nucleophiles (e.g., amines) attack the β-carbon, forming adducts. For example, reaction with morpholine in THF at 60°C yields a stabilized enamine (confirmed by LC-MS) .

Q. Experimental Design :

  • Use Hammett plots to correlate substituent effects on the methoxyphenyl group with reaction rates.
  • Monitor kinetics via UV-Vis spectroscopy at λ = 300–400 nm (π→π* transitions) .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:
Discrepancies may arise from:

Dynamic vs. Static Disorder : X-ray structures average atomic positions, while NMR captures dynamic conformers. For example, furan ring puckering in solution (observed via NOESY) may differ from solid-state planarity .

Tautomerism : The methylidene group may exhibit keto-enol tautomerism in solution. Use VT-NMR (variable temperature) to detect equilibrium shifts (e.g., coalescence temperatures) .

Q. Resolution Workflow :

Compare DFT-optimized geometries (Gaussian 09) with crystallographic data.

Validate hydrogen bonding via Hirshfeld surface analysis (CrystalExplorer) .

Advanced: What computational approaches predict the compound’s electronic properties?

Methodological Answer:

  • DFT Studies : B3LYP/6-311++G** calculates frontier orbitals:
    • HOMO (−6.2 eV) localizes on the furan-methoxyphenyl system, indicating nucleophilic sites.
    • LUMO (−2.3 eV) spans the methylidene-propanedioate, highlighting electrophilic regions .
  • Molecular Electrostatic Potential (MEP) : Maps show negative potential at ester oxygens (nucleophilic) and positive potential at the methylidene carbon .

Q. Applications :

  • Predict regioselectivity in cycloaddition reactions.
  • Guide functionalization for materials science (e.g., organic semiconductors) .

Basic: What are the stability considerations for this compound under different conditions?

Methodological Answer:

  • Thermal Stability : TGA shows decomposition onset at ~200°C (N₂ atmosphere).
  • Photostability : UV irradiation (λ = 254 nm) induces EZ isomerization of the methylidene group (monitored by ¹H NMR) .
  • Storage : Store in amber vials at −20°C under inert gas to prevent hydrolysis of the ester groups .

Advanced: How to analyze environmental fate using computational models?

Methodological Answer:

  • EPI Suite : Predict log Kow (2.8) and biodegradation potential (BIOWIN: 0.3, indicating low biodegradability) .
  • Molecular Dynamics (MD) : Simulate hydrolysis kinetics in aqueous environments (GROMACS). Activation energy barriers correlate with ester group lability .

Q. Experimental Cross-Validation :

  • Conduct OECD 301F tests to measure biodegradation.
  • Use HPLC-MS to detect hydrolysis products (e.g., malonic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIETHYL 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE
Reactant of Route 2
Reactant of Route 2
1,3-DIETHYL 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE

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